molecular formula C19H26N4O3S B3304407 N-(2,3-dimethylphenyl)-2-{[5-(hydroxymethyl)-1-{[(propan-2-yl)carbamoyl]methyl}-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 921794-98-1

N-(2,3-dimethylphenyl)-2-{[5-(hydroxymethyl)-1-{[(propan-2-yl)carbamoyl]methyl}-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B3304407
CAS No.: 921794-98-1
M. Wt: 390.5 g/mol
InChI Key: XRSKLAWEDTXJDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a complex structure comprising:

  • 2,3-dimethylphenyl group: Aromatic moiety with steric and electronic modifications due to methyl substituents at positions 2 and 2.
  • Acetamide linker: Connects the aromatic group to a sulfanyl-containing imidazole core.
  • Imidazole ring: Substituted at position 5 with a hydroxymethyl group (–CH2OH) and at position 1 with a propan-2-yl carbamoylmethyl group (–CH2C(O)NHCH(CH3)2).

The compound’s design suggests applications in medicinal chemistry, leveraging the imidazole scaffold’s versatility for targeting enzymes or receptors. Its synthesis likely involves multi-step protocols, including 1,3-dipolar cycloaddition or nucleophilic substitution, as inferred from analogous compounds in the literature .

Properties

IUPAC Name

2-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O3S/c1-12(2)21-17(25)9-23-15(10-24)8-20-19(23)27-11-18(26)22-16-7-5-6-13(3)14(16)4/h5-8,12,24H,9-11H2,1-4H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSKLAWEDTXJDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC(C)C)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-{[5-(hydroxymethyl)-1-{[(propan-2-yl)carbamoyl]methyl}-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a suitable catalyst.

    Attachment of the Sulfanylacetamide Moiety: This step involves the reaction of the imidazole derivative with a suitable thiol compound and acetic anhydride to form the sulfanylacetamide linkage.

    Coupling with the Dimethylphenyl Group: The final step involves the coupling of the synthesized intermediate with 2,3-dimethylphenylamine under appropriate conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-{[5-(hydroxymethyl)-1-{[(propan-2-yl)carbamoyl]methyl}-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Electrophiles like alkyl halides or nucleophiles like amines, under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-{[5-(hydroxymethyl)-1-{[(propan-2-yl)carbamoyl]methyl}-1H-imidazol-2-yl]sulfanyl}acetamide depends on its specific application. For example:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The imidazole ring can bind to metal ions in enzyme active sites, while the sulfanylacetamide moiety can form hydrogen bonds with amino acid residues.

    Therapeutic Effects: It may exert its effects by modulating signaling pathways, such as inhibiting kinases or other enzymes involved in disease processes.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Reported Activity Key References
Target Compound Imidazole –CH2OH (C5), –CH2C(O)NHCH(CH3)2 (N1) Not explicitly stated; inferred antimicrobial/antiparasitic potential
N-(2,6-Dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 1,3,4-Oxadiazole Indole-methyl (C5), 2,6-dimethylphenyl Pharmacologically active (stability-indicating method validated)
EF5 (2-[2-nitro-1H-imidazol-1-yl]-N-(2,2,3,3,3-pentafluoropropyl)acetamide) Nitroimidazole –NO2 (C2), pentafluoropropyl Hypoxia detection in tumors via nitroreductase binding
4-(Phenylsulfonylmethyl)-5-nitroimidazole derivatives Nitroimidazole –SO2Ph (C4), –NO2 (C5) Antibacterial (e.g., against Clostridioides difficile) and antiparasitic
3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid Imidazole –CH3 (N1), –S–CH2CH2COOH Synthetic intermediate; no direct activity reported

Key Observations:

Core Heterocycle Influence :

  • The imidazole core in the target compound and EF5 enables redox-active interactions, whereas 1,3,4-oxadiazole () offers metabolic stability but reduced hydrogen-bonding capacity.
  • Nitroimidazoles () exhibit hypoxia-selective binding via nitro group reduction, absent in the hydroxymethyl-substituted target compound.

Substituent Effects: The hydroxymethyl group (–CH2OH) in the target compound may enhance solubility compared to the nitro (–NO2) group in EF5 or sulfonyl (–SO2) groups in derivatives.

Synthetic Challenges: Substitution at the imidazole N1 position (as in the target compound) is synthetically demanding. highlights competing substitution at N3 unless optimized conditions are used .

Physicochemical and Analytical Comparisons

Table 2: Spectral and Analytical Data

Compound IR (C=O stretch, cm⁻¹) ¹H NMR Features Stability Detection Method
Target Compound ~1670–1680 (estimated) –CH2OH (δ ~4.5–5.0), –NH (δ ~10.5) Likely stable under non-acidic conditions Not reported; HPLC/UV possible
N-(2,6-Dimethylphenyl) oxadiazole derivative () 1682 (C=O) Indole protons (δ ~7.0–7.5), –NH (δ ~10.8) Stability-indicating HPLC method validated HPLC with UV detection
EF5 () Pentafluoropropyl (δ ~1.5–2.5), nitro group (no direct proton) Binds irreversibly under hypoxia Radioactivity or monoclonal antibody assays

Key Observations:

  • Detection Challenges : Unlike EF5, which is detected via antibody assays, the target compound lacks a nitro group, necessitating alternative methods (e.g., LC-MS).
  • Solubility : The hydroxymethyl group may improve aqueous solubility over nitroimidazoles or sulfonamide derivatives.

Biological Activity

N-(2,3-dimethylphenyl)-2-{[5-(hydroxymethyl)-1-{[(propan-2-yl)carbamoyl]methyl}-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in medicinal chemistry and pharmacology. Its unique structure incorporates an imidazole ring, a sulfanyl group, and a dimethylphenyl moiety, which may contribute to its biological activity.

Chemical Structure

The compound can be represented by the following chemical structure:

  • IUPAC Name : 2-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-propan-2-ylacetamide
  • Molecular Formula : C19H26N4O3S
  • CAS Number : 921794-98-1

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the Imidazole Ring : This can be achieved through the reaction of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
  • Introduction of Hydroxymethyl Group : This step utilizes formaldehyde for hydroxymethylation.
  • Attachment of Sulfanyl Group : The imidazole derivative is reacted with a thiol compound and acetic anhydride.
  • Final Coupling : The aromatic amine is coupled under suitable conditions to form the final product.

The biological activity of this compound may involve modulation of enzyme activities or receptor interactions. The presence of the imidazole ring suggests potential interactions with various biological targets such as:

  • Enzymes : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
  • Receptors : It could act as an antagonist or agonist at certain G protein-coupled receptors (GPCRs), affecting signal transduction pathways.

In Vitro Studies

Research has indicated that compounds with similar structures exhibit significant biological activities:

  • Anticancer Activity : Certain imidazole derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
  • Antimicrobial Properties : Compounds containing sulfanyl groups have demonstrated antimicrobial activity against a range of bacterial strains.
  • Neuroprotective Effects : Some derivatives have been investigated for their potential neuroprotective effects in models of neurodegenerative diseases.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
N-(2,3-dimethylphenyl)-2-{[5-(methyl)-1H-imidazol-2-yl]sulfanyl}acetamideLacks hydroxymethyl groupModerate anticancer activity
N-(4-methylphenyl)-2-{[5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamideDifferent aromatic substitutionEnhanced antimicrobial properties

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicological profiles of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest:

  • Absorption : The compound shows good solubility in organic solvents but requires further studies on aqueous solubility.
  • Metabolism : Metabolic pathways need to be elucidated to understand its breakdown and active metabolites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dimethylphenyl)-2-{[5-(hydroxymethyl)-1-{[(propan-2-yl)carbamoyl]methyl}-1H-imidazol-2-yl]sulfanyl}acetamide
Reactant of Route 2
N-(2,3-dimethylphenyl)-2-{[5-(hydroxymethyl)-1-{[(propan-2-yl)carbamoyl]methyl}-1H-imidazol-2-yl]sulfanyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.